molecular formula C17H11ClO3 B11832494 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione CAS No. 89474-89-5

5-(Benzyloxy)-8-chloronaphthalene-1,4-dione

Cat. No.: B11832494
CAS No.: 89474-89-5
M. Wt: 298.7 g/mol
InChI Key: UKTZAIKSDGDXRF-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-8-chloronaphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 8-position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with naphthalene-1,4-dione as the starting material.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as sodium hydroxide.

    Chlorination: The chlorination at the 8-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can target the quinone moiety, converting it to hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation Products: Benzoquinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Halogenated or nitrated naphthoquinones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

Medicine:

Industry:

    Material Science: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione involves its interaction with biological molecules. The benzyloxy group and the quinone moiety play crucial roles in its activity:

    Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and microbial growth.

    Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

89474-89-5

Molecular Formula

C17H11ClO3

Molecular Weight

298.7 g/mol

IUPAC Name

5-chloro-8-phenylmethoxynaphthalene-1,4-dione

InChI

InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2

InChI Key

UKTZAIKSDGDXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl

Origin of Product

United States

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